molecular formula C7H7N3OS B11821449 3-(5-Methylfuran-2-yl)-2,5-dihydro-1,2,4-thiadiazol-5-imine

3-(5-Methylfuran-2-yl)-2,5-dihydro-1,2,4-thiadiazol-5-imine

Cat. No.: B11821449
M. Wt: 181.22 g/mol
InChI Key: SAGATEPPWVUPHS-UHFFFAOYSA-N
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Description

3-(5-Methylfuran-2-yl)-2,5-dihydro-1,2,4-thiadiazol-5-imine is a heterocyclic compound that features a furan ring substituted with a methyl group and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylfuran-2-yl)-2,5-dihydro-1,2,4-thiadiazol-5-imine typically involves the reaction of 5-methylfurfural with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis could potentially be scaled up by optimizing the reaction conditions and using continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylfuran-2-yl)-2,5-dihydro-1,2,4-thiadiazol-5-imine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The thiadiazole ring can be reduced to form dihydrothiadiazoles.

    Substitution: The methyl group on the furan ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.

Major Products

Scientific Research Applications

3-(5-Methylfuran-2-yl)-2,5-dihydro-1,2,4-thiadiazol-5-imine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antitumor activities.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial properties.

Mechanism of Action

The mechanism of action of 3-(5-Methylfuran-2-yl)-2,5-dihydro-1,2,4-thiadiazol-5-imine is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The thiadiazole ring may interact with metal ions or other biomolecules, leading to changes in their activity or function. Further research is needed to elucidate the exact pathways involved .

Comparison with Similar Compounds

Similar Compounds

    3-(5-Methylfuran-2-yl)-2,5-dihydro-1,2,4-thiadiazole: Lacks the imine group but shares the core structure.

    5-Methylfurfural: A precursor in the synthesis of the target compound.

    2,5-Dihydro-1,2,4-thiadiazole derivatives: Similar thiadiazole ring structure but different substituents.

Uniqueness

3-(5-Methylfuran-2-yl)-2,5-dihydro-1,2,4-thiadiazol-5-imine is unique due to the presence of both a furan and a thiadiazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H7N3OS

Molecular Weight

181.22 g/mol

IUPAC Name

3-(5-methylfuran-2-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C7H7N3OS/c1-4-2-3-5(11-4)6-9-7(8)12-10-6/h2-3H,1H3,(H2,8,9,10)

InChI Key

SAGATEPPWVUPHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=NSC(=N2)N

Origin of Product

United States

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